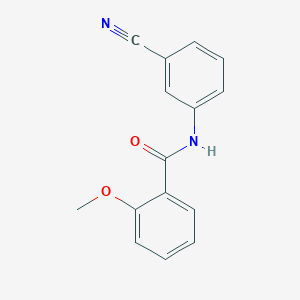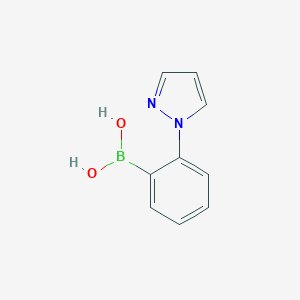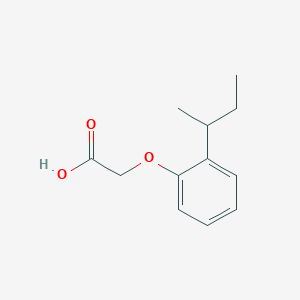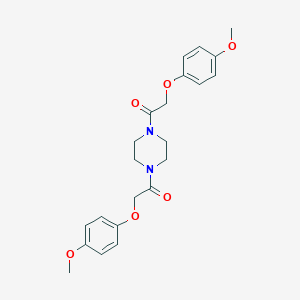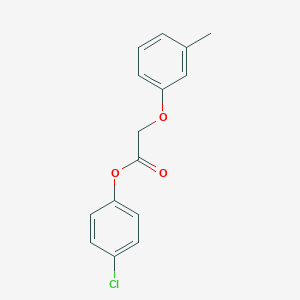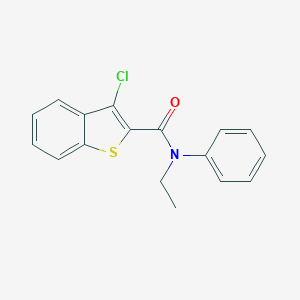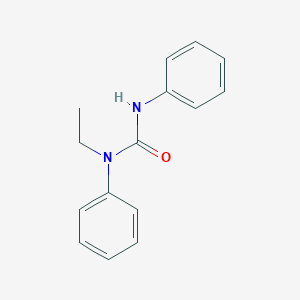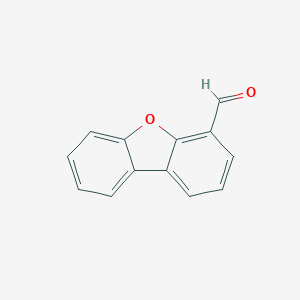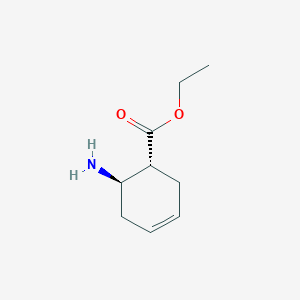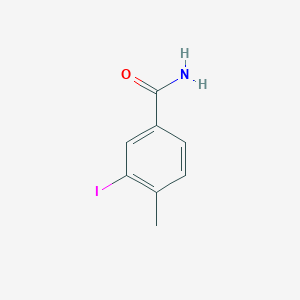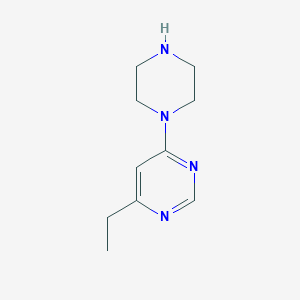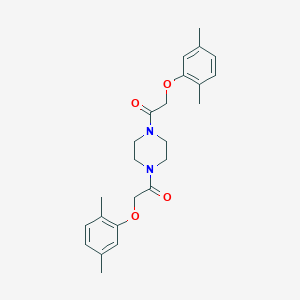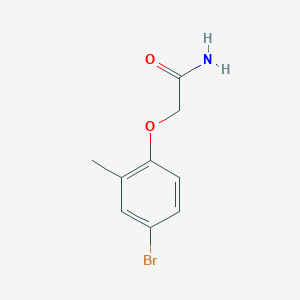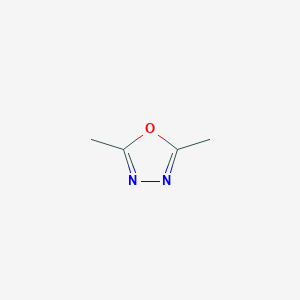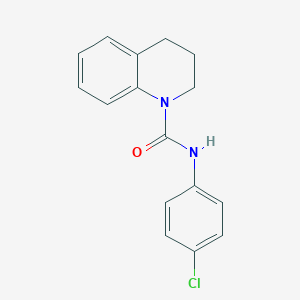
N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide, also known as CQ1, is a synthetic compound that belongs to the class of quinoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is not fully understood. However, it has been suggested that the compound exerts its biological effects by interfering with the activity of enzymes and receptors involved in various cellular processes. N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, enzymes involved in gene expression regulation.
Effets Biochimiques Et Physiologiques
N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide has been shown to induce apoptosis, cell cycle arrest, and DNA damage in cancer cells. It has also been shown to inhibit the replication of viruses such as HIV and dengue virus. In addition, N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide has been shown to exhibit antimalarial activity by inhibiting the heme detoxification pathway in Plasmodium falciparum.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide in lab experiments is its relatively simple synthesis method. N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is also stable under normal laboratory conditions. However, one of the limitations of using N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is its low solubility in water, which can make it difficult to use in some experimental setups.
Orientations Futures
There are several future directions for the research on N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide. One of the potential applications of N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Further studies are needed to investigate the efficacy and safety of N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide in animal models of these diseases. Another future direction is to investigate the potential of N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide as a therapeutic agent for viral infections such as COVID-19. Additionally, further studies are needed to investigate the mechanism of action of N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide and to identify potential targets for the compound.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide involves the reaction between 4-chloroaniline and 2-cyanobenzaldehyde in the presence of ethanol and sodium ethoxide. The resulting product is then reduced using sodium borohydride to obtain N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide. The purity of the compound can be increased by recrystallization from ethanol.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antimalarial activities. N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide has also been investigated for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
6198-79-4 |
|---|---|
Nom du produit |
N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
Formule moléculaire |
C16H15ClN2O |
Poids moléculaire |
286.75 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
InChI |
InChI=1S/C16H15ClN2O/c17-13-7-9-14(10-8-13)18-16(20)19-11-3-5-12-4-1-2-6-15(12)19/h1-2,4,6-10H,3,5,11H2,(H,18,20) |
Clé InChI |
LMUOTNRWTGIWNX-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=C(C=C3)Cl |
SMILES canonique |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



